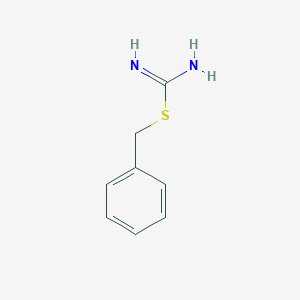
S-Benzylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Benzylthiourea is a useful research compound. Its molecular formula is C8H10N2S and its molecular weight is 166.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of S-Benzylthiourea
This compound can be synthesized through the reaction of benzyl isothiocyanate with amines or thiols. Various synthetic routes have been developed to optimize yield and purity, including green chemistry approaches that utilize eco-friendly solvents and reagents.
Common Synthesis Methods:
- Condensation Reaction: Benzyl isothiocyanate reacts with amines to form this compound.
- Microwave-Assisted Synthesis: This method enhances reaction rates and yields, making it a popular choice in modern organic synthesis.
Biological Activities
This compound exhibits a wide range of biological activities, making it a compound of interest in medicinal chemistry. Its notable properties include:
- Antimicrobial Activity: Studies have demonstrated that this compound derivatives possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties: Research indicates that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects: It has been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Evaluation
A series of studies evaluated the antimicrobial efficacy of this compound derivatives. For instance, a study reported the synthesis of several derivatives that exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL against Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 0.25 | Staphylococcus aureus |
| 2 | 0.5 | Escherichia coli |
| 3 | 1 | Pseudomonas aeruginosa |
Anticancer Activity
In a notable study, this compound was evaluated for its anticancer effects on human leukemia cell lines. The compound demonstrated IC50 values as low as 1.50 µM, indicating potent cytotoxicity against cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 3 | Induction of apoptosis |
| HL-60 (Leukemia) | 1.50 | Cell cycle arrest |
| A549 (Lung) | <20 | Inhibition of angiogenesis |
Therapeutic Applications
The diverse biological activities of this compound derivatives have led to their exploration in various therapeutic contexts:
- Cancer Therapy: Due to their ability to target specific cancer pathways, these compounds are being investigated as potential chemotherapeutic agents.
- Antimicrobial Treatments: The effectiveness against resistant bacterial strains positions these derivatives as candidates for new antibiotic development.
- Inflammatory Disorders: Their anti-inflammatory properties suggest potential use in treating chronic inflammatory conditions.
Eigenschaften
CAS-Nummer |
621-85-2 |
|---|---|
Molekularformel |
C8H10N2S |
Molekulargewicht |
166.25 g/mol |
IUPAC-Name |
benzyl carbamimidothioate |
InChI |
InChI=1S/C8H10N2S/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) |
InChI-Schlüssel |
GTRLQRHWPXEBLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC(=N)N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=N)N |
Key on ui other cas no. |
621-85-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















